methyl 3-(1-acetyl-1H-indol-3-yl)-2-oxopropanoate
Description
“Methyl 3-(1-acetyl-1H-indol-3-yl)-2-oxopropanoate” is a chemical compound with the molecular formula C13H13NO3 . It is a derivative of indole, a heterocyclic compound that is an important structural component in many synthetic pharmaceuticals .
Synthesis Analysis
The synthesis of 1-acetyl-1H-indol-3-yl derivatives, including “this compound”, has been achieved through a Knoevenagel reaction between indole-3-carboxaldehyde and active methylene or non-active methylene compounds . This reaction yields the corresponding condensation product, indole-3-yl derivatives . These derivatives are then subjected to N-acetylation with acetyl chloride to afford N-acetyl-1H-indol-3-yl derivatives . An efficient and rapid synthesis of these derivatives has also been achieved via the microwave-assisted cyclisation and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains an acetyl group and a methyl ester group .Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of “this compound” include a Knoevenagel condensation reaction and an N-acetylation reaction . The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction, while the N-acetylation involves the substitution of an amino group with an acetyl group .Future Directions
The future directions for research on “methyl 3-(1-acetyl-1H-indol-3-yl)-2-oxopropanoate” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals. Given the wide range of biological activities exhibited by indole derivatives , these compounds may have potential as therapeutic agents for a variety of conditions.
Properties
IUPAC Name |
methyl 3-(1-acetylindol-3-yl)-2-oxopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9(16)15-8-10(7-13(17)14(18)19-2)11-5-3-4-6-12(11)15/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMYALWJHGUUSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)CC(=O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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